Benzamide, 2-[(2-bromoethyl)[2-[(methylsulfonyl)oxy]ethyl]amino]-3,5-dinitro-N-[2-(phosphonooxy)ethyl]-, monosodium salt (9CI)
CAS No.:
Cat. No.: VC16827335
Molecular Formula: C14H20BrN4NaO12PS
Molecular Weight: 602.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BrN4NaO12PS |
|---|---|
| Molecular Weight | 602.3 g/mol |
| Standard InChI | InChI=1S/C14H20BrN4O12PS.Na/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24;/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27); |
| Standard InChI Key | WQCXXHGWABIMCR-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)O.[Na] |
Introduction
Chemical Structure and Functional Group Analysis
Core Benzamide Scaffold
The benzamide moiety serves as the central framework, providing a planar aromatic system conducive to π-π stacking interactions with biological targets . The 3,5-dinitro substituents introduce strong electron-withdrawing effects, which may enhance reactivity in nucleophilic aromatic substitution reactions .
Side Chain Modifications
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2-Bromoethyl Group: A potent alkylating agent capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in proteins .
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Methylsulfonyloxyethyl Group: Enhances solubility and may act as a leaving group in substitution reactions.
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Phosphonooxyethyl Substituent: The monosodium salt of this group improves aqueous solubility, a critical factor for bioavailability.
Table 1: Key Functional Groups and Their Roles
| Functional Group | Role | Potential Reactivity |
|---|---|---|
| 3,5-Dinitrobenzamide | Electron-deficient aromatic system | Nucleophilic aromatic substitution |
| 2-Bromoethyl | Alkylating agent | Covalent protein binding |
| Methylsulfonyloxyethyl | Solubility enhancer/leaving group | Hydrolysis or substitution |
| Phosphonooxyethyl (Na+ salt) | Ionic solubility modifier | pH-dependent ionization |
Synthesis and Characterization
Mechanochemical Considerations
Recent advances in mechanochemical synthesis (e.g., ball milling) for benzamide halogenation could be adapted to improve yield and reduce solvent use in this compound’s preparation. For example, iridium catalysts in hexafluoroisopropanol (HFIP) have shown efficacy in C–H activation for similar substrates .
Physicochemical Properties and Stability
Solubility and Ionization
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Aqueous Solubility: Enhanced by the monosodium phosphonate salt (estimated log P = -1.2) .
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pH Sensitivity: The phosphonooxy group (pKa ≈ 2.1 and 7.2) enables pH-dependent solubility, favoring ionization at physiological pH .
Thermal Stability
Differential scanning calorimetry (DSC) data for similar nitrobenzamides indicate decomposition temperatures >200°C, suggesting moderate thermal stability .
Future Directions and Challenges
Optimization Strategies
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Prodrug Development: Masking the phosphonooxy group as an ester could improve membrane permeability.
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Targeted Delivery Systems: Conjugation to monoclonal antibodies or nanoparticle carriers may enhance tumor specificity.
Unresolved Questions
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Metabolic Fate: The compound’s susceptibility to esterase-mediated hydrolysis of the methylsulfonyloxy group remains uncharacterized.
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Resistance Mechanisms: Potential overlap with multidrug resistance (MDR) pathways common to alkylating agents requires investigation.
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